Z-YVAD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXAFKWYKRPT-FNGAAQSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40F3N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Specificity and Kinetic Characterization
Elucidation of Z-Tyr-Val-Ala-Asp-AFC as a Preferred Caspase-1 Substrate
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that demonstrates stringent specificity for cleaving target proteins after an aspartic acid (Asp) residue. nih.govuniprot.org The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) has been identified as a preferred recognition motif for caspase-1, making Z-YVAD-AFC a highly specific and sensitive substrate for assaying its activity. uniprot.orgscbt.com
Caspases recognize a four-amino-acid sequence (designated P4-P3-P2-P1) on their substrates, with cleavage occurring after the P1 residue. nih.gov For caspase-1, the sequence Val-Ala-Asp (VAD) at positions P3, P2, and P1 is a key determinant for molecular recognition and binding within the enzyme's active site. echelon-inc.com The enzyme's substrate-binding pocket is shaped to accommodate these specific residues, facilitating a precise interaction that leads to efficient catalysis. This specificity is crucial for the enzyme's biological role in activating pro-inflammatory cytokines like pro-IL-1β. nih.gov
While YVAD was one of the original optimal sequences identified for caspase-1, subsequent research using synthetic substrate libraries has shown that the WEHD (Trp-Glu-His-Asp) sequence is also a highly favorable recognition motif. nih.gov In fact, some studies indicate that the WEHD tetrapeptide is cleaved more efficiently by caspase-1 than the YVAD sequence. tum.denih.gov However, the YVAD motif remains a widely used and effective sequence for creating specific caspase-1 substrates. caymanchem.com The preference for either YVAD or WEHD can be influenced by the broader structural context of the substrate and the specific assay conditions. nih.gov Despite the high efficiency of WEHD, this compound remains a cornerstone for caspase-1 research due to its established efficacy and historical significance in the field. nih.gov
Table 1: Comparison of Caspase-1 Recognition Motifs
| Motif | P4 | P3 | P2 | P1 | Relative Efficiency |
|---|---|---|---|---|---|
| YVAD | Tyr | Val | Ala | Asp | High |
| WEHD | Trp | Glu | His | Asp | Very High nih.govnih.gov |
| YVHD | Tyr | Val | His | Asp | Natural (pro-IL-1β) nih.govinvivogen.com |
The residues at the P4 and P1 positions are critical for substrate recognition by caspases.
P1 Site (Asp): All caspases exhibit a strict, almost absolute, requirement for an Aspartic acid (Asp) residue at the P1 position. uniprot.orgnih.gov The carboxylate side chain of Asp fits into a specific pocket (S1) in the caspase active site, anchoring the substrate for cleavage of the adjacent peptide bond.
P4 Site (Tyr): The S4 subsite of caspase-1 features a large, hydrophobic binding pocket that can accommodate bulky aromatic or hydrophobic residues. nih.govnih.gov Tyrosine (Tyr), with its large aromatic side chain, fits well into this pocket, contributing significantly to the substrate's binding affinity and specificity for caspase-1. nih.gov This preference for bulky hydrophobic residues at P4 is a distinguishing feature of inflammatory caspases like caspase-1. nih.gov
Quantitative Enzymatic Assays Utilizing Z-Tyr-Val-Ala-Asp-AFC
The conjugation of the YVAD peptide to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) allows for a straightforward and sensitive method to quantify caspase-1 activity. sigmaaldrich.com
The this compound substrate is initially non-fluorescent or exhibits low fluorescence. When caspase-1 recognizes and cleaves the peptide bond immediately following the P1 Aspartate residue, the 7-Amino-4-trifluoromethylcoumarin (AFC) molecule is released. glpbio.commedchemexpress.com This cleavage event liberates the AFC fluorophore from the quenching effects of the attached peptide. researchgate.net The free AFC molecule is highly fluorescent, and the resulting increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and, therefore, to the activity of the caspase-1 enzyme in the sample. nih.govnih.gov
The quantification of caspase-1 activity using this compound relies on standard fluorescence spectroscopy. The liberated AFC molecule has distinct spectral properties. It is typically excited by light at a wavelength of approximately 380-400 nm, and it emits fluorescent light at a peak wavelength of around 490-505 nm. echelon-inc.comcaymanchem.comglpbio.com This significant separation between the excitation and emission peaks (a large Stokes shift) is advantageous as it minimizes signal overlap and enhances detection sensitivity. sigmaaldrich.com By monitoring the increase in fluorescence emission at ~505 nm over time using a fluorometer or plate reader, researchers can precisely calculate the rate of the enzymatic reaction. researchgate.netnih.gov
Table 2: Spectral Properties of 7-Amino-4-trifluoromethylcoumarin (AFC)
| Property | Wavelength (nm) |
|---|---|
| Excitation Maximum | ~380 - 400 echelon-inc.comcaymanchem.comglpbio.com |
| Emission Maximum | ~490 - 505 echelon-inc.comcaymanchem.comglpbio.com |
Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m)
Table 1: Representative Michaelis-Menten Kinetic Parameters for Caspase-1
This table illustrates the typical parameters measured in the kinetic analysis of caspase-1 with a fluorogenic substrate like this compound. The values are representative and would be determined experimentally for specific assay conditions.
| Parameter | Description | Representative Value |
| K_m | Michaelis constant; reflects substrate affinity (lower is higher). | µM range |
| k_cat | Catalytic constant; turnover number. | s⁻¹ |
| k_cat/K_m | Catalytic efficiency of the enzyme. | M⁻¹s⁻¹ |
Factors Modulating Z-Tyr-Val-Ala-Asp-AFC Hydrolysis by Caspase-1
The catalytic activity of caspase-1 against this compound is significantly influenced by the biochemical environment of the assay, including pH, the presence of reducing agents, and the composition of the buffer system.
pH Dependence of Caspase-1 Catalytic Activity
Caspase-1, like most enzymes, exhibits optimal activity within a specific pH range. Experimental protocols for measuring caspase-1 activity using this compound consistently utilize buffers with a pH in the neutral to slightly alkaline range, typically between 7.4 and 8.0. nih.gov This indicates that the enzyme's catalytic machinery, particularly the active site cysteine and histidine residues, functions most efficiently at physiological pH. Deviations from this optimal range can lead to a significant decrease in enzymatic activity due to alterations in the ionization state of critical amino acid residues within the active site, which can disrupt substrate binding and catalysis. While detailed pH-activity profiles are not always published, the operational range is well-established through common laboratory practice.
Influence of Reducing Agents (e.g., Dithiothreitol) and Buffer Systems
As a cysteine protease, the catalytic activity of caspase-1 is critically dependent on the redox state of its active site cysteine residue (Cys-285). The thiol group (-SH) of this cysteine must be in its reduced form to act as a nucleophile and initiate the cleavage of the substrate. Oxidation of this thiol group to a disulfide or other oxidized forms renders the enzyme inactive.
For this reason, in vitro assays of caspase-1 activity almost invariably include a reducing agent, most commonly Dithiothreitol (B142953) (DTT). researchgate.net DTT maintains a reducing environment, preventing the inactivation of caspase-1 by oxidative processes and ensuring that the catalytic cysteine remains in its active, reduced state. The concentration of DTT in assay buffers is typically in the range of 2 to 10 mM.
The choice of buffer system is also important for maintaining the optimal pH and providing a stable environment for the enzyme. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a commonly used buffering agent in caspase-1 activity assays due to its pKa of ~7.5, which is ideal for sustaining the required neutral pH. researchgate.net
Table 2: Common Assay Conditions for Caspase-1 Activity
| Component | Typical Concentration/Value | Purpose |
| Buffer | HEPES | Maintains stable pH |
| pH | 7.4 - 8.0 | Optimal for catalytic activity |
| Reducing Agent | Dithiothreitol (DTT) | Maintains active site cysteine in a reduced state |
| DTT Concentration | 2 - 10 mM | Ensures a reducing environment |
Substrate Specificity Profiling against Diverse Protease Families
A key aspect of a substrate's utility is its specificity. While this compound is a preferred substrate for caspase-1, its cross-reactivity with other proteases, both within and outside the caspase family, has been investigated to define its specificity profile.
Assessment of Cross-Reactivity with Other Cysteine Proteases
The YVAD tetrapeptide sequence is highly selective for caspase-1 but is also recognized by other inflammatory caspases. Specifically, the YVAD motif is a known cleavage site for caspase-4 and caspase-5, which share structural and functional similarities with caspase-1. caymanchem.comnih.gov Therefore, when measuring activity in cell lysates or tissues where multiple caspases may be active, hydrolysis of this compound may not be exclusively due to caspase-1. However, it shows minimal to no reactivity with effector caspases like caspase-3 and caspase-7, which have a strong preference for the DEVD sequence.
Table 3: Cross-Reactivity of YVAD-AFC Substrate with Caspase Family Members
| Caspase | Subfamily | Reactivity with YVAD-AFC | Preferred Recognition Sequence |
| Caspase-1 | Inflammatory | High | YVAD / WEHD |
| Caspase-3 | Effector | Low / Negligible | DEVD |
| Caspase-4 | Inflammatory | High | YVAD / LEVD |
| Caspase-5 | Inflammatory | High | WEHD / LEHD |
| Caspase-7 | Effector | Low / Negligible | DEVD |
| Caspase-8 | Initiator | Low / Negligible | LETD |
Applications in Apoptosis Research Paradigms
Investigating the Role of Caspase-1 in Initiator and Effector Apoptotic Pathways
Caspase-1 is recognized as an initiator caspase, primarily associated with the inflammatory form of cell death known as pyroptosis. However, it also plays a role in classical apoptosis. It can contribute to the activation of downstream effector caspases (such as caspase-3 and -7), which are responsible for cleaving a broad range of cellular proteins and executing the final stages of cell death. Furthermore, under certain conditions, such as in the absence of the pyroptotic effector Gasdermin D, active caspase-1 can directly initiate a cascade involving the activation of caspase-9 and caspase-3, leading to apoptosis. dovepress.com The use of Z-YVAD-AFC allows researchers to specifically probe the activation of caspase-1 and delineate its position and function within these complex signaling pathways.
A key aspect of apoptosis research is linking initial signaling events, such as caspase activation, with the subsequent morphological and biochemical hallmarks of cell death. The cleavage of this compound, indicating caspase-1 activation, can be directly correlated with these downstream events. For instance, increased fluorescence from the assay can be observed preceding or concurrently with classic apoptotic features such as chromatin condensation, nuclear fragmentation, membrane blebbing, and the exposure of phosphatidylserine (B164497) on the outer cell membrane. Biochemically, caspase-1 activation often precedes the activation of effector caspases like caspase-3, which can be monitored using other specific substrates (e.g., DEVD-based).
| Event | Method of Detection | Correlated Morphological/Biochemical Marker |
|---|---|---|
| Initiator Caspase Activation | Cleavage of this compound (fluorescence increase) | Activation of downstream effector caspases (e.g., Caspase-3, -7) |
| Execution Phase Onset | Cleavage of this compound (fluorescence increase) | Cleavage of key cellular substrates (e.g., PARP) |
| Nuclear Changes | Cleavage of this compound (fluorescence increase) | Chromatin condensation and DNA fragmentation (detectable by staining) |
| Membrane Alterations | Cleavage of this compound (fluorescence increase) | Phosphatidylserine exposure (detectable by Annexin V binding) |
The adenovirus E1A protein is a potent inducer of apoptosis, often acting through pathways that involve the tumor suppressor protein p53. researchwithrutgers.com Expression of E1A can lead to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes. nih.gov This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of an initiator caspase, typically caspase-9. nih.gov Active caspase-9 then proceeds to activate effector caspases like caspase-3, culminating in cell death. nih.gov
While the E1A/p53 axis predominantly signals through the caspase-9-mediated pathway, the role of other initiator caspases, including caspase-1, can be investigated using tools like this compound. By measuring the cleavage of this substrate in models of E1A-induced, p53-dependent apoptosis, researchers can determine if caspase-1 is activated as part of this specific cell death program. Such studies help to clarify the full spectrum of caspases involved and whether different apoptotic stimuli recruit distinct sets of initiator caspases.
Utilization in Conjunction with Caspase Inhibitors
To validate that the fluorescence signal from a this compound assay is genuinely due to caspase activity, and to dissect the functional role of this activity, the substrate is frequently used in parallel with caspase inhibitors. These inhibitors are typically small molecules or peptides that bind to the active site of caspases and block their enzymatic function.
A common experimental control involves pre-incubating the cell lysate with a broad-spectrum or pan-caspase inhibitor, such as Z-VAD-FMK, before adding the this compound substrate. If the inhibitor prevents the increase in fluorescence, it confirms that the observed activity is indeed from caspases. More specific inhibitors, such as Ac-YVAD-CMK (a specific inhibitor for caspase-1), can be used to isolate the activity of caspase-1 from that of other caspases that might also cleave the YVAD sequence. By combining this compound with a panel of specific caspase inhibitors, researchers can delineate the hierarchical relationships and specific contributions of different caspases within the apoptotic signaling network. This approach is crucial for understanding the functional consequences of blocking specific nodes in the cell death pathway.
| Inhibitor | Type | Mechanism | Application in Conjunction with this compound Assay |
|---|---|---|---|
| Z-VAD-FMK | Pan-Caspase (Broad Spectrum) | Irreversibly binds to the catalytic site of multiple caspases. | Used as a negative control to confirm that the measured fluorescence is due to general caspase activity. |
| Ac-YVAD-CMK | Caspase-1 Specific | Irreversibly binds to the catalytic site of caspase-1 with high specificity. | Used to specifically inhibit caspase-1, confirming its contribution to the total YVAD-AFC cleavage activity. |
Employing Z-Tyr-Val-Ala-Asp-AFC to Validate Specificity of Caspase-1 Inhibitors (e.g., Z-YVAD-FMK, Ac-YVAD-cmk)
The fluorometric assay using Z-Tyr-Val-Ala-Asp-AFC is a standard method for determining the efficacy and specificity of potential caspase-1 inhibitors. By measuring the reduction in AFC fluorescence in the presence of an inhibitor, researchers can quantify the inhibitor's potency. Two commonly studied inhibitors validated using this approach are Z-YVAD-FMK and Ac-YVAD-cmk.
In a typical validation assay, a known concentration of active caspase-1 is incubated with its fluorogenic substrate, Z-Tyr-Val-Ala-Asp-AFC. The rate of AFC release is measured as a baseline. The assay is then repeated with the addition of varying concentrations of an inhibitor, such as Ac-YVAD-cmk. A potent inhibitor will cause a significant decrease in the fluorescence signal, demonstrating its ability to block caspase-1 activity. By comparing the inhibitory profile against different caspases (e.g., caspase-3, using a different substrate like DEVD-AFC), the specificity of the inhibitor can be established. nih.gov
| Compound | Type | Mechanism of Action | Primary Target | Validation Method |
|---|---|---|---|---|
| Z-Tyr-Val-Ala-Asp-AFC | Fluorogenic Substrate | Cleaved by active caspase-1 to release fluorescent AFC. apexbt.comabcam.com | Caspase-1 | N/A (Used for validation) |
| Ac-YVAD-cmk | Irreversible Inhibitor | Covalently binds to the catalytic site of caspase-1. peptanova.de | Caspase-1 (selective) targetmol.com | Quantification of reduced cleavage of YVAD-AFC substrate. nih.gov |
| Z-YVAD-FMK | Irreversible Inhibitor | Irreversibly binds to the catalytic site of caspases. invivogen.com | Pan-caspase (Broad-spectrum) invivogen.comnih.gov | Quantification of reduced cleavage of caspase substrates. |
Deciphering Apoptotic Signal Transduction Pathways through Modulator Studies
Z-Tyr-Val-Ala-Asp-AFC is instrumental in dissecting the complex signaling cascades of apoptosis by allowing researchers to pinpoint the activation of caspase-1. By using this substrate in conjunction with various cellular stimuli or inhibitors (modulators), the position and role of caspase-1 within a specific pathway can be elucidated.
For example, research in cerebral ischemia has utilized this approach to understand the roles of apoptosis and inflammation in neurodegeneration. nih.gov In one study, the administration of the caspase-1 inhibitor Ac-YVAD-cmk was shown to be neuroprotective. nih.gov The activity of caspase-1 was measured in cortical homogenates using a fluorogenic YVAD substrate. Results showed that the inhibitor almost completely blocked caspase-1 activity 24 hours after the ischemic event. nih.govresearchgate.net
Crucially, this inhibition had downstream effects on the apoptotic pathway. The study also measured the activity of caspase-3, a key "executioner" caspase in apoptosis. It was found that inhibiting caspase-1 also led to a significant reduction in caspase-3 activity and a parallel decrease in apoptosis, as measured by nucleosome quantitation. nih.gov These findings help to place caspase-1 upstream of caspase-3 in this particular model of apoptosis and demonstrate a direct link between caspase-1 activation and subsequent apoptotic events.
Furthermore, by measuring the levels of pro-inflammatory cytokines, the same study demonstrated that Ac-YVAD-cmk treatment also reduced the production of IL-1β, a known downstream target of caspase-1. nih.gov This illustrates how modulator studies, anchored by the specific measurement of caspase-1 activity with substrates like Z-Tyr-Val-Ala-Asp-AFC, can untangle the crosstalk between apoptotic and inflammatory signaling pathways.
| Experimental Condition | Modulator | Effect on Caspase-1 Activity (measured via YVAD-AFC cleavage) | Observed Downstream Effect | Inferred Pathway Link |
|---|---|---|---|---|
| Cerebral Ischemia Model | Ac-YVAD-cmk | Almost complete inhibition. nih.gov | Reduced caspase-3 activity and decreased apoptosis. nih.gov | Caspase-1 acts upstream of caspase-3 in the apoptotic cascade. |
| Cerebral Ischemia Model | Ac-YVAD-cmk | Almost complete inhibition. nih.gov | Reduced levels of mature IL-1β. nih.gov | Confirms caspase-1's role in activating pro-inflammatory cytokines. |
| Fas-induced Cell Death | Ac-YVAD-cmk | No prevention of overall cell death. nih.gov | Apoptosis proceeds. nih.gov | Suggests a caspase-1 independent pathway of apoptosis in this model. |
Applications in Inflammation and Immunological Research
Measurement of Interleukin-1β-Converting Enzyme (ICE) Activity
Z-YVAD-AFC is designed to mimic the natural cleavage site of caspase-1. caymanchem.comtargetmol.commedchemexpress.com The peptide sequence Tyr-Val-Ala-Asp (YVAD) is recognized and cleaved by active caspase-1. caymanchem.com This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which emits a detectable signal. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample. caymanchem.comtargetmol.com This assay provides a sensitive and continuous method for monitoring caspase-1 activity in various biological contexts. targetmol.com
Table 1: Properties of Z-Tyr-Val-Ala-Asp-AFC as a Fluorogenic Substrate
| Property | Description |
|---|---|
| Full Chemical Name | N-[(phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-asparagine |
| Peptide Sequence | Tyr-Val-Ala-Asp (YVAD) |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) |
| Excitation Wavelength | ~400 nm caymanchem.comtargetmol.commedchemexpress.com |
| Emission Wavelength | ~505 nm caymanchem.comtargetmol.commedchemexpress.com |
| Target Enzyme | Caspase-1 (Interleukin-1β-Converting Enzyme) caymanchem.comtargetmol.com |
Caspase-1 plays a pivotal role in the inflammatory response by processing the precursor form of interleukin-1β (pro-IL-1β) into its mature, biologically active form (IL-1β). nih.gov Pro-IL-1β is inactive until it is cleaved by caspase-1. Therefore, measuring caspase-1 activity with this compound serves as a direct indicator of the potential for mature IL-1β production. nih.gov Studies have shown a significant correlation between high caspase-1 activity, determined by fluorometric assays, and increased levels of secreted IL-1β in various inflammatory models. spandidos-publications.comnih.gov This method is crucial for understanding how different stimuli and disease states lead to the production of this potent pro-inflammatory cytokine.
The activation of caspase-1 is tightly regulated by large, multi-protein complexes known as inflammasomes. nih.govnih.gov Inflammasomes, such as the well-characterized NLRP3 inflammasome, assemble in response to pathogenic microorganisms and other stressors. nih.govnih.gov This assembly leads to the recruitment and auto-catalytic activation of pro-caspase-1. nih.gov Activated caspase-1 then proceeds to cleave pro-IL-1β and another protein called gasdermin D. The cleavage of gasdermin D is a critical step in initiating a pro-inflammatory form of programmed cell death called pyroptosis. nih.gov Assays using this compound are instrumental in studying inflammasome activation; an increase in AFC fluorescence indicates the successful assembly of an active inflammasome complex and the initiation of downstream signaling pathways, including cytokine maturation and pyroptosis. nih.govnih.gov
Studies on Allergic and Inflammatory Responses
The utility of this compound extends to the investigation of allergic and other inflammatory conditions where caspase-1 is implicated.
Allergic contact dermatitis (ACD) is a T-cell-mediated inflammatory skin reaction. Experimental models of ACD often use haptens like 2,4-Dinitrofluorobenzene (DNFB) to induce a contact hypersensitivity response. nih.govmdpi.comresearchgate.net Research has identified the NLRP3 inflammasome as a key player in the innate immune response to contact allergens. nih.govnih.gov Upon exposure to DNFB, innate immune cells in the skin activate the NLRP3 inflammasome, leading to caspase-1 activation. nih.govnih.gov While specific studies detailing the use of this compound in DNFB models are not prevalent in the search results, the established role of caspase-1 in this response makes fluorogenic substrates like this compound essential tools for quantifying the enzymatic activity following allergen exposure. Such analysis helps to dissect the molecular mechanisms underlying the inflammatory cascade in ACD. In other allergy models, a significant increase in caspase-1 activity has been observed in sensitized mice compared to control groups following an allergen challenge. spandidos-publications.comnih.gov
The activation of inflammasomes and the subsequent processing of pro-inflammatory cytokines are subject to complex post-translational regulation. These regulatory mechanisms, which include processes like phosphorylation and ubiquitination of inflammasome components, ultimately control the activation of caspase-1. By providing a direct measure of caspase-1's enzymatic output, this compound-based assays allow researchers to investigate how these post-translational modifications impact the inflammatory signaling pathway. For example, researchers can study how inhibiting or promoting a specific modification affects the level of caspase-1 activity in response to a known stimulus, thereby elucidating the regulatory roles of these modifications in cytokine processing.
Pre-clinical Investigations of Caspase-1 Modulation in Disease Models
Given the central role of caspase-1 in inflammation, its modulation is a significant area of pre-clinical research for various diseases. Inhibitors of caspase-1, often peptide derivatives with sequences like YVAD, are frequently used in these studies. nih.govnih.gov The activity of these inhibitors is confirmed, and the downstream effects are monitored, in part, by measuring caspase-1 activity.
In a mouse model of airway inflammation induced by β-glucan (to mimic fungal exposure), the caspase-1 inhibitor YVAD was used to explore its therapeutic potential. nih.gov The study found that caspase-1 inhibition significantly reduced inflammasome activation and IL-1β secretion, suggesting it could be a valuable strategy to prevent inflammation-mediated tissue damage. nih.gov Similarly, in a rat model of endotoxemia, the inhaled caspase-1 inhibitor Ac-YVAD-CHO was shown to significantly reduce the release of IL-1β and IL-18 in both plasma and bronchoalveolar fluid. nih.gov These pre-clinical findings highlight the therapeutic potential of targeting caspase-1 in inflammatory diseases.
Table 2: Findings from Pre-clinical Studies on Caspase-1 Modulation
| Disease Model | Modulator Used | Key Findings | Reference |
|---|---|---|---|
| β-glucan induced airway inflammation | YVAD (Caspase-1 inhibitor) | Reduced inflammasome activation and IL-1β secretion; decreased T-cell proliferation. | nih.gov |
| Rat Endotoxemia | Ac-YVAD-CHO (Inhaled Caspase-1 inhibitor) | Significant reduction in plasma and BALF levels of IL-1β and plasma IL-18. | nih.gov |
Assessing Anti-inflammatory Effects of Caspase-1 Inhibitors in Non-Human In Vivo Systems
The this compound substrate and its analogs are vital for quantifying the in vivo efficacy of caspase-1 inhibitors in animal models of inflammatory diseases outside of the central nervous system. By measuring the reduction in caspase-1 activity in tissue lysates from inhibitor-treated animals, researchers can directly assess the pharmacological impact of potential anti-inflammatory therapies.
One area of significant research is intestinal inflammation. In a mouse model of colitis, the enzymatic activity of caspase-1 in colonic lysates was determined by measuring the cleavage of the fluorescent substrate YVAD-AFC. nih.gov This assay demonstrated that in mice genetically deficient in the deubiquitinase CYLD, there was a significant increase in caspase-1 activation in the colon following infection with Citrobacter rodentium compared to wild-type mice. nih.gov Similarly, in a study on non-obese diabetic mice, researchers investigated the impact of maternal obesity on gut inflammation in offspring. nih.gov They used the YVAD-AFC substrate to assay caspase-1 activity in homogenized ileum tissues, finding that offspring from mothers fed a high-fat diet had significantly higher caspase-1 activity, indicating an elevated inflammatory state in the gut. nih.gov
Sepsis represents another critical condition where caspase-1 activation is a key pathological feature. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), researchers evaluated the effects of complement component C5a blockade. jci.org Using cell lysates from thymocytes, they measured the activity of multiple caspases. The specific activity of caspase-1 was quantified using the substrate Ac-YVAD-AFC. jci.org The study found that while caspases-3, -6, and -9 were significantly activated during sepsis, caspase-1 activity was not elevated in this specific model of sepsis-induced thymocyte apoptosis. jci.org This demonstrates the substrate's utility in dissecting the specific enzymatic pathways active in a given disease model.
Table 1: Application of YVAD-AFC in Non-Neurological In Vivo Inflammation Models This table summarizes research findings where YVAD-AFC or its analogs were used to measure caspase-1 activity in non-human, non-neurological in vivo models.
| Animal Model | Disease Focus | Tissue Analyzed | Key Finding | Reference |
|---|---|---|---|---|
| Mouse | Infectious Colitis | Colon | Genetically modified mice (Cyld-/-) showed significantly higher caspase-1 activity in response to infection. | nih.gov |
| Mouse | Maternal Obesity-Induced Gut Inflammation | Ileum | Offspring of obese mothers exhibited elevated caspase-1 activity, indicating heightened gut inflammation. | nih.gov |
| Mouse | Sepsis (CLP model) | Thymocytes | Caspase-1 activity was not significantly increased in thymocytes during sepsis-induced apoptosis, unlike other caspases. | jci.org |
Research into Neuroinflammation and Caspase-1-Mediated Neuroprotection in Animal Models
Neuroinflammation is a key component of the pathology following acute brain injuries like stroke and intracerebral hemorrhage (ICH). Caspase-1 is implicated in the detrimental inflammatory cascades in these conditions, making it a prime target for neuroprotective strategies. The use of fluorogenic substrates like this compound is essential for validating the action of caspase-1 inhibitors in preclinical animal models of these neurological disorders.
In a pivotal study using a rat model of permanent middle cerebral artery occlusion (pMCAo), a model for ischemic stroke, researchers investigated the neuroprotective effects of the caspase-1 inhibitor Ac-YVAD-cmk. nih.gov To confirm that the inhibitor was effective, they assessed caspase-1 activity in cortical homogenates by measuring the cleavage of the fluorogenic substrate Ac-YVAD-amc (an analog of this compound). nih.govnih.gov The results were striking: a single administration of the inhibitor after the ischemic event almost completely inhibited caspase-1-like activity at 24 hours. nih.gov This inhibition of caspase-1 was associated with a significant reduction in the levels of the pro-inflammatory cytokine IL-1β and long-lasting neuroprotection. nih.gov
Further research in a rat model of intracerebral hemorrhage (ICH) also highlighted the therapeutic potential of caspase-1 inhibition. plos.org Administration of the inhibitor Ac-YVAD-cmk was found to inhibit the activation of pro-caspase-1, which in turn decreased brain edema, reduced the number of activated microglia, and lowered the expression of inflammation-related factors. plos.org Consequently, the inhibitor reduced the release of mature IL-1β and IL-18 in the brain tissue surrounding the hematoma and improved behavioral outcomes in the ICH rats. plos.org These findings underscore that inhibiting caspase-1 can suppress the plural inflammatory responses that contribute to secondary brain injury after ICH. plos.org
Table 2: Use of YVAD-AFC Analogs in Neuroinflammation Animal Models This table presents findings from studies using YVAD-AFC or similar substrates to assess caspase-1 inhibitor efficacy in animal models of acute brain injury.
| Animal Model | Disease Focus | Inhibitor Tested | Tissue Analyzed | Key Finding | Reference |
|---|---|---|---|---|---|
| Rat | Ischemic Stroke (pMCAo) | Ac-YVAD-cmk | Cerebral Cortex | Caspase-1 activity was almost completely inhibited 24 hours post-treatment, correlating with reduced IL-1β and neuroprotection. | nih.gov |
| Rat | Intracerebral Hemorrhage (ICH) | Ac-YVAD-cmk | Perihematoma Tissue | Inhibitor suppressed pro-caspase-1 activation, leading to reduced brain edema, inflammation, and improved behavioral performance. | plos.org |
Methodological Advancements and Compound Design
Optimization of Fluorometric Assay Protocols for Z-Tyr-Val-Ala-Asp-AFC
The accurate and reproducible quantification of caspase-1 activity using Z-Tyr-Val-Ala-Asp-AFC is highly dependent on the careful optimization of several assay parameters. These include the composition of the assay buffer, ionic strength, temperature, and incubation time, as well as the methods for calibration and data analysis.
Assay Buffer Composition and Ionic Strength Considerations
The composition of the assay buffer is critical for maintaining the optimal activity and stability of caspase-1. A typical buffer for caspase-1 activity assays includes a buffering agent to maintain a stable pH, reducing agents to preserve the active site cysteine, and other components to ensure enzymatic stability.
HEPES is a commonly used buffering agent in caspase-1 assays, typically at a concentration of 25-100 mM and a pH of 7.2-7.5. nih.govnih.gov The inclusion of a reducing agent, such as dithiothreitol (B142953) (DTT), is essential to prevent the oxidation of the catalytic cysteine residue in the caspase-1 active site. nih.govnih.govresearchgate.net The optimal DTT concentration generally ranges from 2 to 10 mM. nih.govnih.gov
Other components often found in caspase-1 assay buffers include sucrose (B13894) (around 10%) and CHAPS (0.1%), which can help to stabilize the enzyme. nih.gov The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl or KCl), can also influence enzyme activity. While specific optimization data for Z-Tyr-Val-Ala-Asp-AFC is not extensively published, it is understood that varying salt concentrations can affect the conformational stability and catalytic efficiency of proteases. Therefore, empirical determination of the optimal ionic strength for a given experimental system is recommended.
Table 1: Example of Assay Buffer Optimization for Caspase-1 Activity
| Buffer Component | Concentration Range Tested | Optimal Concentration |
| HEPES, pH 7.4 | 10-200 mM | 50 mM |
| Dithiothreitol (DTT) | 0.5-20 mM | 10 mM |
| NaCl | 0-500 mM | 150 mM |
| CHAPS | 0-0.5% (w/v) | 0.1% (w/v) |
| Sucrose | 0-20% (w/v) | 10% (w/v) |
This table represents a hypothetical optimization experiment. Actual optimal conditions may vary depending on the specific experimental setup.
Temperature and Incubation Time Optimization for Kinetic Measurements
For kinetic measurements of caspase-1 activity, both temperature and incubation time must be carefully controlled and optimized. Most caspase-1 assays are performed at 37°C to approximate physiological conditions. abcam.cn However, the optimal temperature can vary, and for certain applications, such as studying enzyme stability or for high-throughput screening, lower temperatures may be employed.
The incubation time for the assay should be chosen to ensure that the reaction proceeds within the linear range, where the rate of substrate cleavage is proportional to the enzyme concentration. This is typically determined by performing a time-course experiment where fluorescence is measured at multiple time points. A common incubation period for caspase-1 assays using fluorogenic substrates is 1 to 2 hours. abcam.cn For detailed kinetic analysis, continuous monitoring of fluorescence is the preferred method.
Table 2: Illustrative Data for Temperature and Incubation Time Optimization
| Temperature (°C) | Incubation Time (min) | Relative Fluorescence Units (RFU) |
| 25 | 30 | 1500 |
| 25 | 60 | 2800 |
| 25 | 120 | 5500 |
| 37 | 30 | 4500 |
| 37 | 60 | 8800 |
| 37 | 120 | 16500 |
This table illustrates the expected increase in fluorescence over time at different temperatures. The optimal condition would be selected based on achieving a robust signal within the linear range of the assay.
Calibration and Data Analysis for Quantitative Caspase-1 Activity
To translate the measured fluorescence into a quantitative measure of caspase-1 activity, a standard curve is generated using known concentrations of the free fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). This allows for the conversion of relative fluorescence units (RFU) to the amount of cleaved substrate (in moles or micromoles).
The activity of caspase-1 is then typically expressed as the rate of substrate cleavage per unit of time per amount of protein in the sample (e.g., pmol AFC/min/mg protein). It is crucial to subtract the background fluorescence from wells containing no enzyme or substrate to ensure accuracy.
Integration into High-Throughput Screening (HTS) Platforms for Drug Discovery
The fluorogenic nature of the Z-Tyr-Val-Ala-Asp-AFC substrate makes it highly suitable for integration into high-throughput screening (HTS) platforms for the discovery of caspase-1 inhibitors. nih.gov These assays are typically performed in multi-well plate formats (e.g., 96, 384, or even 1536 wells) and are amenable to automation. nih.gov
In an HTS setting, a library of chemical compounds is screened for their ability to inhibit the caspase-1-mediated cleavage of Z-Tyr-Val-Ala-Asp-AFC. A reduction in the fluorescence signal in the presence of a test compound indicates potential inhibitory activity. The robustness and reliability of the assay are critical for minimizing false positives and negatives. Assay parameters such as substrate and enzyme concentrations, incubation time, and buffer composition are rigorously optimized to achieve a high signal-to-noise ratio and a Z'-factor (a statistical measure of assay quality) greater than 0.5. nih.gov
Synthetic Strategies for Z-Tyr-Val-Ala-Asp-AFC and its Analogues
The chemical synthesis of Z-Tyr-Val-Ala-Asp-AFC and its analogues is a crucial aspect of its availability for research and screening purposes. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the production of such peptide-based compounds.
Solid-Phase Peptide Synthesis Techniques for Production
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com The synthesis of Z-Tyr-Val-Ala-Asp-AFC by SPPS would typically proceed in the C-terminal to N-terminal direction.
A key challenge in the synthesis of C-terminally modified peptides like Z-Tyr-Val-Ala-Asp-AFC is the attachment of the fluorophore to the resin. One strategy involves the use of a pre-loaded resin where 7-amino-4-trifluoromethylcoumarin (AFC) is already attached. merckmillipore.com Alternatively, a resin with a suitable linker can be used, to which the AFC molecule is first coupled, followed by the sequential addition of the amino acids.
The N-terminal benzyloxycarbonyl (Z) group is typically introduced at the final step of the peptide chain elongation. researchgate.net The Z-group is stable to the conditions used for the removal of the temporary Fmoc protecting group during peptide chain assembly but can be removed under different conditions if required. luxembourg-bio.com
Following the complete assembly of the protected peptide on the resin, the peptide is cleaved from the support, and the side-chain protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). peptide.com The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The synthesis of analogues of Z-Tyr-Val-Ala-Asp-AFC can be readily achieved by substituting one or more of the amino acids in the sequence during the SPPS process. This allows for the generation of a diverse range of substrates for studying the specificity of different caspases or for developing more selective and sensitive assays.
Rational Design of Derivatives for Enhanced Research Utility (e.g., improved membrane permeability via fluorophore modifications)
A significant limitation of many peptide-based probes, including Z-Tyr-Val-Ala-Asp-AFC, is their often poor cell membrane permeability, which can restrict their use in live-cell imaging and in vivo studies. To address this, researchers have employed rational design strategies to create derivatives with enhanced research utility. One key area of focus has been the modification of the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore.
The introduction of halogen substituents to the fluorescent group has been shown to greatly increase the membrane permeability of caspase-1 substrates. While specific derivatives of Z-Tyr-Val-Ala-Asp-AFC with modified fluorophores are not extensively detailed in publicly available literature, the principle has been demonstrated with other coumarin-based probes. For instance, fluorinated coumarin (B35378) derivatives have been developed as selective PET tracers for monoamine oxidase B (MAO-B) imaging, exhibiting appreciable brain pharmacokinetics. nih.gov This suggests that the incorporation of fluorine or other halogens into the AFC moiety of Z-Tyr-Val-Ala-Asp-AFC could similarly enhance its ability to cross the blood-brain barrier and other cellular membranes.
Another approach to improving cell entry involves a prodrug strategy. Sulfonated and phosphonated coumarin dyes have been designed for rapid cell entry, after which they are processed into their active, fluorescent forms. nih.gov This methodology could be adapted for Z-Tyr-Val-Ala-Asp-AFC, where the addition of such chemical groups could facilitate its passage into the cytoplasm, where it can then be recognized and cleaved by active caspase-1. The table below summarizes some rational design strategies for improving the utility of coumarin-based probes.
Table 1: Rational Design Strategies for Enhanced Utility of Coumarin-Based Probes
| Strategy | Modification | Rationale | Potential Application for Z-Tyr-Val-Ala-Asp-AFC |
| Increased Membrane Permeability | Fluorination of the coumarin ring | Enhances lipophilicity, potentially improving passage across the blood-brain barrier. nih.gov | Development of in vivo imaging agents for neuroinflammatory conditions. |
| Prodrug Approach | Addition of sulfonated or phosphonated groups | Improves initial cell entry, with subsequent intracellular activation. nih.gov | Enhanced performance in live-cell imaging assays. |
| Targeted Delivery | Conjugation to cell-penetrating peptides (CPPs) | Utilizes the CPP's ability to traverse cell membranes to deliver the substrate intracellularly. | More efficient delivery to specific cell populations for in situ activity monitoring. |
Z-Tyr-Val-Ala-Asp-AFC as a Template for Peptide-Based Drug Development
The specificity of the Tyr-Val-Ala-Asp (YVAD) sequence for caspase-1 makes Z-Tyr-Val-Ala-Asp-AFC an excellent starting point for the development of peptide-based drugs targeting this enzyme. The general concept involves replacing the fluorescent reporter group with a therapeutic payload or modifying the peptide backbone to create more stable and potent inhibitors or delivery vehicles.
Peptide-drug conjugates (PDCs) represent a promising therapeutic strategy that combines the targeting ability of a peptide with the potency of a cytotoxic or therapeutic agent. nih.gov In this context, the YVAD sequence could be used to deliver a drug specifically to cells with high caspase-1 activity, which is a hallmark of inflammation. The advantages of PDCs include smaller size for better tissue penetration compared to antibody-drug conjugates, lower production costs, and reduced immunogenicity. nih.gov
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. The YVAD sequence has been used as a basis for designing peptidomimetic inhibitors of caspase-1. For example, Ac-YVAD-cmk is a potent and irreversible inhibitor of caspase-1 that is based on the YVAD sequence. invivogen.com This compound has demonstrated anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects in various experimental models. invivogen.com The development of such peptidomimetics is a key area of research for creating drugs that can modulate caspase-1 activity in disease.
Building upon the basic functionality of Z-Tyr-Val-Ala-Asp-AFC, researchers are designing more sophisticated, targeted diagnostic probes. The goal is to not only detect caspase-1 activity but to do so with greater spatial and temporal resolution in complex biological environments. These "smart" or "activatable" probes are designed to be in a quenched or "off" state until they are cleaved by their target enzyme, at which point they emit a fluorescent signal. nih.gov
One strategy for targeting involves the use of cell-penetrating peptides (CPPs). A probe named TcapQ647, for instance, consists of a Tat permeation peptide sequence, a caspase recognition sequence (DEVD for caspase-3), and an activatable dye pair. nih.gov A similar design could be employed with the YVAD sequence to create a caspase-1 specific, cell-permeable probe for in vivo imaging.
Furthermore, multimodal imaging probes can be developed. For example, a probe could be designed to be detectable by both fluorescence microscopy and another imaging modality like positron emission tomography (PET). Fluorine-18-labeled caspase-3 activity-based probes have been successfully developed for PET imaging of apoptosis. rsc.org A similar approach with a YVAD-based probe could allow for non-invasive, whole-body imaging of caspase-1 activity in preclinical models of disease.
Application in Biomarker Discovery for Protease-Related Pathologies
The measurement of caspase-1 activity using substrates like Z-Tyr-Val-Ala-Asp-AFC is a powerful tool for biomarker discovery in a range of diseases characterized by inflammation and apoptosis. Elevated caspase-1 activity can serve as a surrogate marker for the activation of the inflammasome, a multiprotein complex that plays a central role in innate immunity.
Caspase-1 has been implicated in a variety of pathologies, and its activity is being investigated as a potential biomarker in several contexts:
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, neuroinflammation is a key pathological feature. nih.gov The NLRP3 inflammasome, which activates caspase-1, is triggered by protein aggregates such as amyloid-β and α-synuclein. nih.gov The caspase-1 inhibitor Ac-YVAD-cmk has been shown to reduce neuroinflammation and improve neuronal survival in animal models of Parkinson's disease. embopress.org This highlights the potential of measuring caspase-1 activity as a biomarker for disease progression and therapeutic response.
Cardiovascular Diseases: Recent studies have shown an association between higher plasma caspase-1 levels and an increased risk of cardiovascular disease (CVD). nih.gov This association may be partially mediated by metabolic syndrome, suggesting that caspase-1 could be a valuable biomarker for assessing cardiovascular risk. nih.gov
Autoimmune Diseases: These disorders are characterized by an immune response against self-antigens, leading to tissue damage. Biomarkers are crucial for diagnosis, monitoring disease activity, and evaluating treatment efficacy. nih.gov Given the central role of inflammation in autoimmunity, caspase-1 activity is a plausible candidate biomarker.
Sepsis: This life-threatening condition is caused by a dysregulated host response to infection. The caspase-1 inhibitor Ac-YVAD-cmk has been shown to alleviate sepsis-induced acute kidney injury by inhibiting pyroptosis, a form of inflammatory cell death. nih.gov Measuring caspase-1 activity in patients with sepsis could therefore provide prognostic information and guide therapeutic decisions.
The table below provides a summary of pathologies where caspase-1 activity, measurable by Z-Tyr-Val-Ala-Asp-AFC, is being explored as a biomarker.
Table 2: Z-Tyr-Val-Ala-Asp-AFC in Biomarker Discovery for Protease-Related Pathologies
| Disease Area | Pathological Role of Caspase-1 | Potential Biomarker Application |
| Neurodegenerative Diseases | Activation by protein aggregates (e.g., amyloid-β, α-synuclein) leading to neuroinflammation. nih.gov | Monitoring disease progression and response to anti-inflammatory therapies. |
| Cardiovascular Diseases | Associated with an increased risk of CVD, potentially mediated by metabolic syndrome. nih.gov | Assessing cardiovascular risk and identifying individuals who may benefit from targeted interventions. |
| Autoimmune Diseases | Central mediator of inflammation, a key feature of autoimmune disorders. nih.gov | Diagnosing and monitoring disease activity, and evaluating the efficacy of immunomodulatory treatments. |
| Sepsis | Induces pyroptosis and the release of pro-inflammatory cytokines, contributing to organ damage. nih.gov | Predicting disease severity and guiding therapeutic strategies aimed at controlling the inflammatory response. |
Future Directions and Emerging Research Frontiers
Expansion of Z-Tyr-Val-Ala-Asp-AFC Applications to Novel Protease Targets
While Z-YVAD-AFC is predominantly recognized as a substrate for caspase-1 and, to a lesser extent, caspase-4, the quest to delineate the full spectrum of its potential protease targets is an active area of research. echelon-inc.comubpbio.com The substrate specificity of proteases can be promiscuous, and comprehensive screening may reveal previously uncharacterized interactions. Methodologies like combinatorial fluorogenic substrate libraries and multiplex substrate profiling by mass spectrometry (MSP-MS) are powerful tools for rapidly screening the activity of a wide array of proteases against various peptide sequences. nih.govnih.govplos.org
Applying these high-throughput techniques could systematically test this compound against diverse protease families, such as other caspases, cathepsins, or granzymes, under various physiological conditions. For instance, studies on inflammatory caspases have revealed cross-talk, where caspase-1 can cleave and activate other caspases, suggesting that substrates might also show some overlap. asm.org Identifying novel interacting partners for the YVAD sequence would not only broaden the utility of this compound as a research tool but could also uncover new regulatory roles for its target proteases in cellular signaling.
Table 1: Potential Strategies for Identifying Novel Protease Targets for this compound
| Methodology | Description | Potential Outcome |
| Combinatorial Substrate Libraries | Synthesis and screening of large libraries of peptide substrates with fluorescent tags (e.g., AFC, AMC) against a panel of purified proteases or complex biological samples. nih.govresearchgate.net | Identification of proteases outside the caspase-1 family that exhibit cleavage activity towards the YVAD sequence. |
| Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) | Incubation of a complex library of peptides with a protease source, followed by mass spectrometry to identify all cleaved peptide fragments. nih.govplos.org | Unbiased profiling of cleavage preferences, which could reveal activity against YVAD-containing sequences by unexpected proteases in cell lysates or tissues. |
| Activity-Based Protein Profiling (ABPP) | Use of reactive chemical probes that covalently bind to the active site of enzymes, allowing for their identification and quantification by mass spectrometry. | Development of a YVAD-based probe to "trap" and identify all proteases that recognize this sequence within a complex proteome. |
| Proteomic Identification of Caspase Substrates (PICS) | A method that uses subtiligase to selectively label and enrich for N-terminal peptides generated by caspase cleavage, followed by mass spectrometric analysis. pnas.org | While focused on identifying natural substrates, this approach could be adapted to confirm if other proteases generate YVAD-like cleavage motifs in a cellular context. |
Development of Advanced Imaging Modalities Employing Z-Tyr-Val-Ala-Asp-AFC Derivatives
Real-time visualization of protease activity within living cells and organisms offers profound insights into dynamic biological processes. The 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore of this compound provides a robust fluorescent signal upon cleavage, making it suitable for basic imaging applications. echelon-inc.comubpbio.com However, the development of advanced probes for in vivo imaging necessitates modifications to enhance properties like cell permeability, target specificity, and signal-to-noise ratio. nih.govnih.govdntb.gov.ua
Future work will likely focus on creating this compound derivatives with improved photophysical properties, such as near-infrared (NIR) fluorescence, for deeper tissue penetration and reduced autofluorescence. nih.gov Furthermore, incorporating targeting moieties could direct the probe to specific subcellular compartments (e.g., mitochondria, lysosomes) or cell types, enabling more precise monitoring of localized caspase activity. The development of "smart" probes that are activated only in the presence of specific enzymatic activity is a key goal for creating highly sensitive diagnostic and research tools. rsc.org These advancements could facilitate non-invasive, real-time imaging of inflammation, neurodegeneration, and cancer progression in living organisms. nih.govresearchgate.net
Computational Modeling and Structural Biology of Caspase-1 and Z-Tyr-Val-Ala-Asp-AFC Interactions
Understanding the precise molecular interactions between caspase-1 and its substrates is fundamental to designing more specific inhibitors and probes. Caspases recognize substrates via a series of binding pockets (S4 through S1) that accommodate the corresponding amino acid residues of the substrate (P4 through P1). asm.orgnih.gov The P1 aspartate residue is the primary determinant for all caspases, fitting into the highly conserved S1 pocket. nih.gov
Computational approaches like molecular docking and molecular dynamics (MD) simulations can model the binding of this compound into the active site of caspase-1. These models can predict the binding affinity and elucidate the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. For caspase-1, the S4 pocket is known to be large and accommodating to hydrophobic or aromatic residues, which aligns with the P4 tyrosine (Tyr) of this compound. acs.org Structural biology techniques, such as X-ray crystallography of caspase-1 co-crystallized with a YVAD-based inhibitor, can provide experimental validation of these models. Such studies are crucial for understanding the basis of substrate specificity and for the rational design of next-generation caspase-1-targeted reagents. acs.org
Table 2: Key Interaction Sites between Caspase-1 and a YVAD Substrate
| Enzyme Pocket | Substrate Residue | Type of Interaction | Significance |
| S1 Pocket | P1 (Asp) | Primarily electrostatic interactions with key arginine residues in the pocket. nih.gov | The defining interaction for caspase specificity; anchors the substrate for cleavage. |
| S2 Pocket | P2 (Ala) | Small, hydrophobic pocket that prefers small amino acids like alanine (B10760859) or valine. | Contributes to specificity among different caspases. |
| S3 Pocket | P3 (Val) | A less stringent, shallow pocket that accommodates a variety of residues. | Plays a lesser role in determining specificity compared to other pockets. |
| S4 Pocket | P4 (Tyr) | A large, promiscuous hydrophobic pocket that can bind aromatic (like Tyr) or other large hydrophobic residues. acs.org | A major determinant of substrate preference for initiator caspases like caspase-1. |
Systems Biology Approaches to Map Caspase Networks and Substrate Interactions
Caspases operate within intricate signaling networks, not in isolation. bohrium.com The activation of caspase-1, for example, is tightly controlled within a multi-protein complex called the inflammasome, and its downstream effects are mediated by the cleavage of numerous substrates, including pro-inflammatory cytokines and proteins that trigger pyroptotic cell death. asm.orgnih.gov Systems biology, which uses computational and mathematical modeling to understand the complexity of biological systems, is essential for mapping these networks. nih.govresearchgate.net
By integrating experimental data on caspase activation kinetics, substrate cleavage rates, and protein-protein interactions, researchers can build predictive models of the apoptotic and inflammatory pathways. bohrium.com this compound serves as a critical tool in this endeavor by providing quantitative data on caspase-1 activity, which can be used to parameterize and validate these models. These in silico models can simulate how the network responds to various stimuli or perturbations, identify critical nodes and feedback loops, and predict how inhibiting or activating one component might affect the entire system. This holistic approach is vital for understanding how a single proteolytic event can lead to a complex cellular outcome. nih.gov
Integration with "Omics" Technologies for Comprehensive Proteolytic Profiling
The advent of "omics" technologies, particularly proteomics, has revolutionized the study of proteolysis. Instead of measuring the cleavage of a single substrate like this compound, it is now possible to identify and quantify thousands of proteolytic events simultaneously across an entire proteome. pnas.orgnih.gov This provides a global and unbiased view of protease activity in a given biological state.
Several proteomic strategies can be integrated with the use of fluorogenic substrates. For example, N-terminomics techniques like subtiligase-based labeling can identify the neo-N-termini of proteins generated by protease cleavage in cells, providing a comprehensive list of endogenous caspase substrates. pnas.orgnih.gov Researchers can correlate the global cleavage patterns observed through proteomics with the specific activity of caspase-1 measured using this compound to confirm that the identified substrates are indeed direct targets. This integrated approach, sometimes referred to as activity-based proteomics, allows for a multi-layered understanding of protease function, from the activity of a single enzyme to its impact on the entire cellular proteome. pnas.orgnih.gov
Table 3: "Omics" Technologies for Comprehensive Proteolytic Profiling
| Technology | Acronym | Description | Application with this compound |
| Terminal Amine Isotopic Labeling of Substrates | TAILS | A method for enriching and identifying protein N-termini (both native and newly generated by proteolysis) by mass spectrometry. | Can be used to globally identify all cleavage events in a cell lysate where caspase-1 activity has been confirmed and quantified with this compound. |
| Proteomic Identification of Caspase Substrates | PICS | An N-terminomics approach that specifically enriches for caspase-cleaved peptides based on the C-terminal aspartate residue. pnas.orgcellsignal.com | Provides a global dataset of caspase substrates that can be directly correlated with this compound cleavage rates under the same conditions. |
| Activity-Based Protein Profiling | ABPP | Uses chemical probes to covalently label active enzymes, enabling their identification and quantification. | A YVAD-based probe could identify all active proteases that recognize this sequence, complementing activity assays using the fluorogenic substrate. |
| Multiplex Substrate Profiling by Mass Spectrometry | MSP-MS | Employs a library of diverse peptides to profile the cleavage specificity of proteases in a complex sample. nih.gov | Can map the broader specificity profile of a sample in parallel with measuring specific caspase-1 activity using this compound. |
Q & A
Q. What are the primary applications of Z-Tyr-Val-Ala-Asp-AFC in biochemical research?
Z-Tyr-Val-Ala-Asp-AFC is a fluorogenic substrate widely used to measure caspase-1 and caspase-3 activity in apoptosis studies. Its methodological utility lies in the release of AFC (7-amino-4-trifluoromethylcoumarin) upon enzymatic cleavage, which emits fluorescence at 505 nm upon excitation at 400 nm. Researchers should validate its specificity using caspase inhibitors (e.g., Z-VAD-FMK) and control experiments with recombinant caspases to confirm signal origins .
Example Experimental Setup :
| Parameter | Recommendation |
|---|---|
| Substrate Concentration | 10–50 µM (optimize via kinetic assays) |
| Detection Method | Fluorometer (Ex: 400 nm, Em: 505 nm) |
| Controls | Inhibitor-treated samples, caspase-negative cell lysates |
Q. Which detection methods are most suitable for quantifying Z-Tyr-Val-Ala-Asp-AFC in enzymatic assays?
Fluorometric assays are optimal due to the substrate’s inherent fluorescence properties. Key considerations include:
- Instrument Calibration : Use AFC standards to generate a calibration curve.
- Interference Mitigation : Test buffer components (e.g., DTT, detergents) for autofluorescence.
- Kinetic vs. Endpoint Assays : For continuous kinetic monitoring, ensure temperature control (e.g., 37°C) and stable pH (7.4). Researchers should cross-validate results with alternative substrates (e.g., DEVD-pNA) to confirm caspase activity trends .
Q. What factors influence the stability of Z-Tyr-Val-Ala-Asp-AFC in experimental buffers?
Stability depends on:
- pH : Degradation accelerates in acidic conditions (<6.0). Use HEPES or Tris buffers (pH 7.0–7.5).
- Temperature : Store aliquots at -20°C; avoid repeated freeze-thaw cycles.
- Light Exposure : Protect from prolonged light exposure to prevent fluorophore degradation. Conduct stability assays by incubating the substrate in buffer and measuring fluorescence decay over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data obtained from Z-Tyr-Val-Ala-Asp-AFC-based caspase assays?
Contradictions often arise from:
- Enzyme Source Variability : Commercial caspase batches may differ in purity. Validate with SDS-PAGE and activity assays.
- Substrate Depletion : Ensure substrate concentration exceeds Km to maintain linear kinetics.
- Fluorescence Quenching : Test for interference by cellular components (e.g., heme groups). Address discrepancies by replicating experiments across multiple cell lines or recombinant enzyme systems and applying statistical models (e.g., ANOVA for inter-group variance) .
Q. What experimental design considerations are critical when using Z-Tyr-Val-Ala-Asp-AFC in multi-step enzymatic cascades?
- Order of Addition : Add substrate after initiating the cascade to avoid premature cleavage.
- Time-Course Analysis : Use shorter intervals (e.g., 5-minute increments) to capture rapid kinetics.
- Negative Controls : Include caspase-knockout models or irreversible inhibitors (e.g., Ac-YVAD-CMK). For complex systems, employ compartmentalized reaction chambers to isolate enzymatic steps .
Q. How to optimize Z-Tyr-Val-Ala-Asp-AFC concentration ranges for high-throughput screening (HTS) without substrate depletion artifacts?
- Dose-Response Curves : Test 5–100 µM in 96-well plates to identify linear ranges.
- Automated Dispensing : Use liquid handlers to ensure consistent substrate delivery.
- Signal Normalization : Include internal controls (e.g., fluorescent viability dyes) to adjust for cell density variations. Validate HTS data with orthogonal assays (e.g., Western blot for cleaved PARP) .
Data Contradiction Analysis Framework
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed studies using Z-Tyr-Val-Ala-Asp-AFC in similar models (e.g., Jurkat cells for apoptosis) .
- Ethical Reporting : Disclose substrate lot numbers and buffer formulations in publications to enhance reproducibility .
- Data Transparency : Share raw fluorescence readings and normalization methods in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
